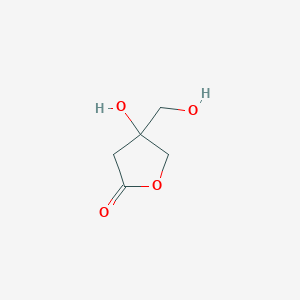

4-Hydroxy-4-(hydroxymethyl)oxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

207846-01-3 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4-hydroxy-4-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |

InChI Key |

DKZDYOGAQSXRDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCC1(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Deoxy-D-ribono-1,4-lactone (CAS 34371-14-7)

The following technical guide is structured to provide an exhaustive analysis of 2-Deoxy-D-ribono-1,4-lactone, synthesizing its chemical properties, synthetic pathways, and critical role in nucleoside drug development.

Core Identity & Strategic Applications in Drug Discovery

Executive Summary

2-Deoxy-D-ribono-1,4-lactone (CAS 34371-14-7) is a pivotal chiral scaffold in carbohydrate chemistry and nucleoside pharmacology. Structurally, it represents the oxidized lactone form of 2-deoxy-D-ribose. Unlike its parent sugar, which exists in equilibrium between furanose, pyranose, and open-chain forms, the lactone is a stable, fixed-ring intermediate.

Its significance is twofold:

-

Synthetic Scaffold: It serves as the immediate precursor for C-nucleosides and modified 2'-deoxy-nucleoside analogs (e.g., antiviral and anticancer agents like Gemcitabine derivatives).

-

Biological Probe: It mimics the "oxidized abasic site" (2-deoxyribonolactone residue) generated during oxidative DNA damage, acting as a potent, irreversible inhibitor of DNA Polymerase

(Pol

Chemical & Physical Characterization[1][2][3][4][5][6]

Physicochemical Properties Table

| Property | Data | Notes |

| CAS Number | 34371-14-7 | Specific to the D-isomer. |

| IUPAC Name | (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | Defines absolute stereochemistry. |

| Molecular Formula | C | |

| Molecular Weight | 132.11 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated. |

| Melting Point | 83 – 85 °C | Distinct from D-ribonolactone (80-82°C) and Lyxonolactone (>105°C). |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Hydrolysis occurs slowly in basic aqueous media. |

| Stability | Stable at -20°C under inert atmosphere. | Susceptible to ring opening in strong alkali. |

Structural Analysis (NMR Signature)

The structure is distinguished by the absence of the anomeric proton (typical of lactols) and the presence of a methylene group at the C2 position.

-

H NMR (D

-

2.4 – 2.9 ppm (m, 2H): Characteristic C2-methylene protons (

- 4.3 – 4.6 ppm (m, 1H): C3-methine proton (CH-OH).

- 4.5 – 4.8 ppm (m, 1H): C4-methine proton (ring oxygen adjacent).

- 3.6 – 3.8 ppm (m, 2H): C5-hydroxymethyl protons.

-

2.4 – 2.9 ppm (m, 2H): Characteristic C2-methylene protons (

Synthetic Pathways & Production[7][8]

The synthesis of 2-Deoxy-D-ribono-1,4-lactone typically proceeds via the oxidation of 2-deoxy-D-ribose. While enzymatic routes exist, chemical oxidation using bromine water remains the standard for high-purity laboratory scale-up due to its stereochemical preservation.

Primary Route: Bromine Oxidation

This method relies on the selective oxidation of the anomeric hemiacetal of 2-deoxy-D-ribose to the lactone.

Reaction Logic:

-

Equilibrium Shift: 2-Deoxy-D-ribose exists primarily in ring forms. Bromine oxidizes the trace open-chain aldehyde or the hemiacetal directly.

-

Buffering: The reaction produces HBr, necessitating a base (typically Carbonate or Bicarbonate) to prevent acid-catalyzed degradation of the product.

Workflow Diagram (DOT)

Caption: Step-wise synthesis of 2-Deoxy-D-ribono-1,4-lactone via oxidative lactonization.

Biological Mechanism of Action[9]

The "Oxidized Abasic Site" Mimic

In biological systems, 2-deoxy-D-ribono-1,4-lactone is not just a metabolite but a specific DNA lesion known as Lactone (L) . It is generated when the C1' hydrogen of a nucleotide is abstracted by free radicals (e.g., from

Enzyme Inhibition: Suicide Cross-Linking

This lactone is a potent inhibitor of DNA Polymerase

-

Mechanism:

-

Recognition: Pol

recognizes the lactone lesion (or the free lactone mimicking the lesion) at the 5' end of a DNA gap. -

Schiff Base Formation: The

-amino group of a specific Lysine residue (Lys-72 in mammalian Pol -

Irreversible Adduct: This forms a covalent enzyme-DNA cross-link (Schiff base), which may subsequently rearrange. This "suicide" inhibition permanently inactivates the repair enzyme, preventing DNA repair and triggering apoptosis.

-

Pathway Diagram (DOT)

Caption: Mechanism of irreversible DNA Polymerase Beta inhibition via covalent cross-linking.

Applications in Drug Discovery

C-Nucleoside Synthesis

The lactone is the standard starting material for C-nucleosides , where the nucleobase is attached via a Carbon-Carbon bond rather than a Carbon-Nitrogen bond. This modification renders the nucleoside resistant to enzymatic hydrolysis (nucleases).

-

Protocol Insight: The lactone carbonyl (C1) reacts with lithiated aryl/heteroaryl species (e.g., benzothiophene for unnatural base pairs) to form a lactol, which is then reduced to the C-nucleoside.

2'-Modified Nucleoside Analogs

It serves as a precursor for 2'-deoxy-2'-modified analogs (e.g., 2'-fluoro-2'-deoxy cytidine derivatives like Gemcitabine precursors).

-

Relevance: The pre-formed deoxy center at C2 eliminates the need for difficult deoxygenation steps later in the synthesis.

Experimental Protocols

Protocol: Synthesis via Bromine Oxidation

Based on standard carbohydrate oxidation methodologies (See Ref 1, 3).

Materials:

-

2-Deoxy-D-ribose (10 g, 74.6 mmol)

-

Bromine (Br

) (4.2 mL, ~82 mmol) -

Water (100 mL)

-

Silver Carbonate (Ag

CO

Procedure:

-

Dissolution: Dissolve 2-Deoxy-D-ribose in water (100 mL) in a round-bottom flask wrapped in foil (light protection).

-

Oxidation: Add Bromine dropwise over 30 minutes while stirring at 0°C. The solution will turn orange-red.

-

Reaction: Allow to warm to room temperature and stir for 24–48 hours.

-

Neutralization/Scavenging: Add Ag

CO -

Filtration: Filter the suspension through Celite to remove the metal bromide salts.

-

Isolation: Evaporate the filtrate under reduced pressure (rotary evaporator, bath < 45°C) to a syrup.

-

Crystallization: Triturate the syrup with cold ethanol or an ethyl acetate/hexane mixture to induce crystallization.

-

Yield: Expect 60–75% yield of white crystals.

Handling & Storage

-

Hygroscopicity: The lactone is hygroscopic. Store in a tightly sealed vial with a desiccant (e.g., silica gel packets).

-

Temperature: Long-term storage at -20°C is recommended to prevent hydrolysis or dimerization.

-

Safety: Irritant to eyes and respiratory tract. Use a fume hood during synthesis (Bromine vapor hazard).

References

-

Sowden, J. C. (1954).[1] "A Convenient Method of Preparing 2-Deoxy-D-ribose". Journal of the American Chemical Society, 76(13), 3541-3542. Link

-

DePuy, D. P., et al. (2009). "Irreversible Inhibition of DNA Polymerase

by an Oxidized Abasic Lesion". Journal of Biological Chemistry. Link -

Bierbaum, D., et al. (2021). "Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone". Molecules, 26(21), 6437. Link

-

Santa Cruz Biotechnology. "2-Deoxy-D-ribonic acid-1,4-lactone Product Data". Link

-

Malyshev, D. A., et al. (2014). "A semi-synthetic organism with an expanded genetic alphabet".[2] Nature, 509, 385–388. (Describes use of lactone for unnatural base pair synthesis). Link

Sources

2-Deoxy-D-erythro-pentonic acid gamma-lactone (2DRA): Synthetic Utility and Mechanistic Role in DNA Polymerase Inhibition

Executive Summary

As drug development pivots toward highly modified nucleoside analogs and unnatural base pairs, the reliance on robust, stereochemically pure chiral building blocks has never been higher. 2-Deoxy-D-erythro-pentonic acid gamma-lactone (commonly referred to as 2-Deoxy-D-ribono-1,4-lactone or 2DRA) serves as a cornerstone intermediate in carbohydrate chemistry and nucleoside synthesis[1]. Beyond its utility as a synthetic scaffold, 2DRA exhibits profound biological activity as an irreversible inhibitor of DNA polymerase, making it a dual-threat molecule in both the chemistry and biology of oncology and antiviral research[2].

This whitepaper details the structural rationale, step-by-step synthetic workflows, and biological mechanisms associated with 2DRA, providing a comprehensive guide for application scientists and drug development professionals.

Chemical Identity & Structural Nomenclature

The nomenclature surrounding 2DRA can be complex due to its multiple functional roles across different disciplines. Table 1 deconstructs the primary synonyms and their structural rationale.

Table 1: Nomenclature and Structural Rationale of CAS 34371-14-7 [1][2][3]

| Synonym | Context of Use | Structural Rationale |

|---|---|---|

| 2-Deoxy-D-erythro-pentonic acid gamma-lactone | IUPAC / Formal | Describes the 5-carbon (pentonic) acid lacking a hydroxyl at C2, cyclized into a 5-membered gamma-lactone ring. |

| 2-Deoxy-D-ribono-1,4-lactone | Carbohydrate Chemistry | Highlights its derivation from 2-deoxy-D-ribose via oxidation at C1, forming a 1,4-lactone. |

| (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | Stereochemical | Explicitly defines the absolute stereochemistry at the chiral centers (C4 and C5) on the dihydrofuran-2-one core. |

| 2DRA | Biochemical Assays | Acronym for 2-Deoxy-D-ribonic acid-1,4-lactone, commonly used when describing its role as an enzyme inhibitor. |

Mechanistic Role in C-Nucleoside Synthesis

In the synthesis of C-nucleosides—where the nucleobase is attached via a carbon-carbon bond rather than a carbon-nitrogen glycosidic bond—2DRA is the premier starting material[4]. The mechanistic rationale for selecting this specific lactone is twofold:

-

Electrophilic Anomeric Carbon: The C1 carbonyl carbon of the lactone is highly electrophilic, making it an ideal acceptor for nucleophilic attack by aryllithium or Grignard reagents to form the critical C-C bond[4][5].

-

Stereochemical Fidelity: The rigid 1,4-lactone ring preserves the (4S, 5R) stereocenters. When the resulting hemiketal is subsequently reduced, the steric bulk of the protecting groups directs the incoming hydride to the α-face, yielding the desired natural β-D-configuration of the resulting nucleoside analog[5].

Fig 1: Synthetic workflow for C-nucleoside analogs via hemiketal intermediate.

Experimental Protocol: Synthesis of Fluorinated C-Nucleoside Analogs

The following self-validating protocol details the conversion of 2DRA into a fluorinated C-nucleoside, a common motif in antiviral drug development[4].

Step 1: Lactone Protection

-

Procedure: Dissolve 2DRA in anhydrous pyridine. Add 1.1 equivalents of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) dropwise at 0°C. Stir for 4 hours at room temperature.

-

Causality: The bifunctional TIPDSCl2 selectively protects the 3'- secondary and 5'- primary hydroxyls simultaneously, forming a stable 8-membered ring. This steric bulk is critical for preventing side reactions and directing the stereochemistry of the subsequent reduction.

Step 2: Organolithium Coupling (Hemiketal Formation)

-

Procedure: Dissolve the fluorinated aromatic base (e.g., 5-bromo-3,4-difluorobenzaldehyde derivative) in anhydrous pentane/THF (2 mL) and cool to -78°C. Add t-Butyllithium (1.5M in pentane, 1 eq.) dropwise. Stir for 30 minutes under Argon. Slowly add the protected lactone (dissolved in THF) and stir at -78°C for 3 hours[4].

-

Self-Validation/Quench: Quench with saturated aqueous NH4Cl at -78°C. A successful reaction is visually confirmed by the cessation of gas evolution and clear phase separation upon warming to room temperature. Extract with ether to isolate the hemiketal intermediate[4].

-

Causality: The cryogenic temperature (-78°C) is absolute; it prevents the collapse of the tetrahedral intermediate (which would lead to double addition of the organolithium reagent) and stabilizes the hemiketal.

Step 3: Stereoselective Reduction

-

Procedure: Dissolve the crude hemiketal in anhydrous CH2Cl2 at -78°C. Add triethylsilane (Et3SiH, 3 eq.) followed by boron trifluoride diethyl etherate (BF3·OEt2)[4][5].

-

Causality: BF3·OEt2 acts as a Lewis acid, activating the anomeric hydroxyl group to form an oxocarbenium ion. Et3SiH delivers a hydride. The bulky TIPDS protecting group blocks the α-face, forcing the hydride to attack from the opposite face, thereby establishing the desired β-configuration of the nucleobase[5].

Step 4: Deprotection

-

Procedure: Dissolve the protected nucleoside in dry THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) dropwise. Stir for 2 hours at room temperature[4].

-

Causality: The fluoride ion acts as a highly specific nucleophile for silicon due to the immense thermodynamic stability of the Si-F bond, cleanly cleaving the disiloxane ring to yield the free nucleoside analog[4].

Biological Implications: DNA Polymerase Inhibition and Lesion Bypass

Beyond synthesis, 2DRA and its derivatives have profound biological applications. 2DRA acts as a potent, irreversible inhibitor of nuclear DNA synthesis[2].

Mechanism of Inhibition: 2DRA mimics the natural deoxyribose sugar but lacks the nucleobase. It binds tightly to the nuclease domain of DNA polymerases. By occupying this catalytic pocket, it prevents the enzyme from cleaving phosphodiester bonds, effectively arresting the transfer reactions required for DNA replication[2]. This genotoxic effect makes it a valuable tool for studying DNA repair mechanisms and inducing targeted cellular mutations[2].

Fig 2: Mechanism of DNA polymerase inhibition by 2DRA via nuclease domain blockade.

Furthermore, the 2'-deoxyribonolactone lesion (the oxidized form of an abasic site) is frequently used in synthetic DNA templates to study translesion synthesis[6]. When DNA polymerases encounter this lactone lesion, their response varies by enzyme type, providing a measurable metric for polymerase fidelity.

Quantitative Data Summaries

The efficiency of polymerases when interacting with unnatural nucleosides (synthesized via 2DRA) or lactone lesions is quantified through kinetic parameters and extension efficiencies.

Table 2: Polymerase Behavior in the Presence of Lactone-Derived Analogs and Lesions [5][6]

| Polymerase Type | Substrate / Lesion | Kinetic / Behavioral Outcome | Mechanistic Implication |

|---|---|---|---|

| E. coli DNA Pol I | dNaM-dTPT3 (Unnatural Base Pair) | High retention (up to 99% at 150 μM) | Lactone-derived unnatural bases can be efficiently replicated in semi-synthetic organisms. |

| M-MuLV Reverse Transcriptase | 2'-deoxyribonolactone lesion | Complete blockage | RT lacks the flexibility to bypass the oxidized abasic site, halting cDNA synthesis. |

| Klenow Fragment (exo-) | 2'-deoxyribonolactone lesion | Base deletion / Misalignment | Induces mutational hot-spots via transient template-primer misalignment. |

References

Sources

- 1. 2-Deoxy-D-Ribono-1,4-Lactone | C5H8O4 | CID 161815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. Nonpolar Nucleoside Mimics as Active Substrates for Human Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress Toward a Semi-Synthetic Organism with an Unrestricted Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Formation of the Oxidized DNA Lesion 2-Deoxyribonolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Deoxyribonolactone in DNA Damage

Within the complex landscape of DNA damage, oxidized lesions to the 2-deoxyribose sugar backbone represent a critical and often underestimated threat to genomic integrity. Among these, 2-deoxyribonolactone (dL) is a prominent modification characterized by the oxidation of the C1' carbon of the deoxyribose sugar.[1] This lesion is induced by a variety of endogenous and exogenous agents, including reactive oxygen species (ROS) generated during normal cellular metabolism, ionizing radiation, and certain classes of antitumor antibiotics.[1][2][3] The formation of dL is not a benign event; it is an alkaline-labile lesion that can lead to DNA strand breaks and has been implicated in the formation of DNA-protein crosslinks, posing a significant challenge to DNA repair machinery.[1][4][5] Understanding the nuanced mechanisms of its formation is paramount for researchers in the fields of DNA damage and repair, toxicology, and for the rational design of novel therapeutics that either mitigate its formation or exploit its presence in pathological conditions. This guide provides a comprehensive overview of the core formation mechanisms of 2-deoxyribonolactone, the experimental methodologies to study this lesion, and the critical insights relevant to drug development.

Core Formation Mechanisms of 2-Deoxyribonolactone

The generation of 2-deoxyribonolactone is primarily a consequence of oxidative stress, where reactive oxygen species (ROS) attack the DNA backbone.[6][7][8][9] The two principal pathways leading to dL formation are the direct C1'-oxidation pathway and the rearrangement of 5',8-cyclopurine-2'-deoxynucleosides.

The C1'-Oxidation Pathway

The most direct route to 2-deoxyribonolactone formation begins with the abstraction of a hydrogen atom from the C1' position of the 2-deoxyribose sugar by a potent oxidizing agent, most notably the hydroxyl radical (•OH).[2][10] This initial event generates a C1' radical, a highly reactive intermediate. The subsequent steps are dependent on the local microenvironment, particularly the presence of molecular oxygen.

Causality of the C1'-Oxidation Pathway:

The susceptibility of the C1'-hydrogen to abstraction is a key determinant in this pathway. This hydrogen is particularly vulnerable due to its position and the relative stability of the resulting C1' radical. The presence of oxygen is a critical factor that dictates the fate of this radical. In an aerobic environment, the reaction with O2 is rapid and leads to the formation of a peroxyl radical. This intermediate is then proposed to undergo a series of transformations, ultimately yielding the lactone. The efficiency of this pathway can be influenced by the local DNA sequence and the presence of metal ions, which can participate in Fenton-like reactions to generate hydroxyl radicals in close proximity to the DNA.[6]

Caption: 5',8-Cyclopurine Rearrangement to 2-Deoxyribonolactone.

Experimental Methodologies for the Study of 2-Deoxyribonolactone

The detection and quantification of 2-deoxyribonolactone in biological samples are challenging due to its low abundance and inherent instability. [2][11]Several sophisticated analytical techniques have been developed to overcome these challenges.

Mass Spectrometry-Based Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the accurate and sensitive quantification of 2-deoxyribonolactone. [11][12]These methods offer high specificity and allow for the use of isotope-dilution techniques for precise quantification. [11][13] Trustworthiness of Mass Spectrometry:

The self-validating nature of these protocols lies in the use of stable isotope-labeled internal standards. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample at the beginning of the extraction and analysis process, any sample loss or variability in ionization efficiency can be accurately corrected for, ensuring the trustworthiness of the quantitative data.

Detailed Protocol for GC-MS Analysis of 2-Deoxyribonolactone:

This protocol is adapted from established methods for the analysis of oxidized DNA lesions. [13][14][15]

-

DNA Isolation and Hydrolysis:

-

Derivatization:

-

Addition of Internal Standard:

-

A known amount of an isotopically labeled PFPH derivative of 5MF is added to the sample.

-

-

Extraction:

-

The derivatized products are extracted from the aqueous sample into an organic solvent (e.g., methylene chloride). [16]

-

-

GC-MS Analysis:

-

The extracted sample is injected into the GC-MS system. The components are separated on the gas chromatography column and then detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

Caption: GC-MS Workflow for 2-Deoxyribonolactone Analysis.

Gel Electrophoresis-Based Assays

For a more qualitative or semi-quantitative assessment, gel electrophoresis can be employed. [1]This method is particularly useful for studying the formation of 2-deoxyribonolactone in oligonucleotides of a defined sequence.

Detailed Protocol for Gel Electrophoresis Analysis:

This protocol is based on methods used to study the reactivity of 2-deoxyribonolactone in oligonucleotides. [1]

-

Oligonucleotide Preparation:

-

Synthesize and purify an oligonucleotide containing a precursor that can be converted to 2-deoxyribonolactone at a specific site. [1] * Radiolabel the 5' or 3' end of the oligonucleotide for visualization.

-

-

Formation of 2-Deoxyribonolactone:

-

Induce the formation of the lesion using a specific damaging agent (e.g., photolysis of a photolabile precursor). [1]

-

-

Treatment:

-

Treat the oligonucleotide under conditions that will reveal the presence of the alkaline-labile 2-deoxyribonolactone lesion. A common treatment is with hot piperidine, which induces strand cleavage at the site of the lesion. [1]

-

-

Gel Electrophoresis:

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

-

Visualization and Analysis:

-

Visualize the radiolabeled fragments by autoradiography. The appearance of a band corresponding to the cleaved product indicates the presence of 2-deoxyribonolactone.

-

Quantitative Data on 2-Deoxyribonolactone Formation

The yield of 2-deoxyribonolactone can vary significantly depending on the DNA damaging agent and the experimental conditions. The following table summarizes some reported quantitative data.

| Damaging Agent | System | Yield of 2-Deoxyribonolactone | Reference |

| γ-Radiation | Purified DNA | 10 lesions per 10^6 nucleotides per Gy | [13][14] |

| γ-Radiation | TK6 Human Lymphoblastoid Cells | 0.045 lesions per 10^6 nucleotides per Gy | [14][15] |

| Fe2+-EDTA | Purified DNA | 2.4 lesions per 10^6 nucleotides per µM | [13][14] |

| Neocarzinostatin | Purified DNA | 10 lesions per 10^6 nucleotides per µM | [14][15] |

| Calicheamicin γ1I | Purified DNA | 10 lesions per 10^6 nucleotides per µM | [13] |

Insights from Quantitative Data:

The data clearly show that the cellular environment significantly quenches the formation of 2-deoxyribonolactone, as evidenced by the much lower yield in cells compared to purified DNA upon γ-irradiation. [14][15]This is likely due to the presence of cellular antioxidants and other protective molecules. The different yields observed with γ-radiation and Fe2+-EDTA highlight the fact that not all hydroxyl radical-generating systems produce the same spectrum of DNA damage products. [13][14]

Implications for Drug Development

A thorough understanding of the 2-deoxyribonolactone formation mechanism is crucial for several aspects of drug development:

-

Development of Radiosensitizers and Chemosensitizers: Compounds that promote the formation of 2-deoxyribonolactone could potentially enhance the efficacy of radiation therapy and certain chemotherapeutic agents.

-

Design of DNA-Protective Agents: Conversely, the development of antioxidants and radical scavengers that specifically prevent the formation of this lesion could be a strategy for mitigating the side effects of cancer therapies and for treating diseases associated with oxidative stress.

-

Targeting DNA Repair Pathways: The presence of 2-deoxyribonolactone and its precursor lesions, such as 5',8-cyclopurines, are recognized by specific DNA repair pathways. [17]Inhibitors of these pathways could be used in combination with DNA damaging agents to selectively kill cancer cells.

-

Biomarker of Oxidative Stress: The levels of 2-deoxyribonolactone in biological fluids or tissues could serve as a valuable biomarker for assessing the extent of oxidative stress in various diseases and for monitoring the efficacy of therapeutic interventions. [18]

Conclusion

The formation of 2-deoxyribonolactone is a complex process with significant biological implications. Its generation through both direct C1' oxidation and rearrangement of cyclopurine lesions highlights the multifaceted nature of oxidative DNA damage. The sophisticated analytical techniques developed for its detection and quantification provide researchers with powerful tools to investigate its role in health and disease. For professionals in drug development, a deep understanding of these mechanisms opens up new avenues for the design of novel therapeutics that can modulate the formation and repair of this critical DNA lesion. Continued research in this area is essential for unraveling the full extent of its contribution to genomic instability and for harnessing this knowledge for the benefit of human health.

References

-

Gore, V. et al. (2003). reactivity of the 2-deoxyribonolactone lesion in single-stranded DNA and its implication in reaction mechanisms of DNA damage and repair. Nucleic Acids Research, 31(14), 4066–4074. [Link]

-

Chan, W. et al. (2010). Quantification of the 2-Deoxyribonolactone and Nucleoside 5′-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells by Isotope-Dilution Gas Chromatography Mass Spectrometry: Differential Effects of γ-Radiation and Fe2+−EDTA. Journal of the American Chemical Society, 132(17), 6159–6169. [Link]

-

Arkin, A. P. et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 4(1). [Link]

-

Gasanov, R. G. et al. (2002). Mechanistic details of the formation of 2-deoxyribonolactone from 2′-deoxynucleosides: the C1′ radical is oxidized by addition to molecular oxygen, heterolytic cleavage with release of O2•−, followed by hydrolysis. ResearchGate. [Link]

-

Chan, W. et al. (2010). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry. PubMed, 20377226. [Link]

-

Chan, W. et al. (2010). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry. PMC. [Link]

-

Rembeza, E. et al. (2018). The Role of Reactive Oxygen Species (ROS) in the Formation of Extracellular Traps (ETs) in Humans. PMC. [Link]

-

Brooks, P. J. (2008). The 8, 5'-Cyclopurine-2'-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair. PMC. [Link]

-

Loft, S. et al. (1998). Experimental study of oxidative DNA damage. PubMed, 10098457. [Link]

-

Tretyakova, N. Y. et al. (2015). Formation and Repair of DNA-Protein Crosslink Damage. PMC. [Link]

-

Sies, H. (2022). The Dual Role of Reactive Oxygen Species. Encyclopedia MDPI. [Link]

-

Kumar, A. et al. (2020). DNA oxidation experiments in vitro and in cellulo. a. Dose response of... ResearchGate. [Link]

-

Dizdaroglu, M. (2004). Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry. NIST. [Link]

-

Arkin, A. P. et al. (2018). Oxidative pathways of deoxyribose and deoxyribonate catabolism. bioRxiv. [Link]

-

Marcinkowski, M. et al. (2021). The Influence of 5′,8-Cyclo-2′-deoxypurines on the Mitochondrial Repair of Clustered DNA Damage in Xrs5 Cells: The Preliminary Study. MDPI. [Link]

-

Juan, C. A. et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. MDPI. [Link]

-

Chan, W. et al. (2010). Quantification of the 2-Deoxyribonolactone and Nucleoside 5'-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells b. SciSpace. [Link]

-

Luncsford, P. J. et al. (2010). Structure of (5′S)-8,5′-Cyclo-2′-Deoxyguanosine in DNA. PMC. [Link]

-

de los Santos, C. et al. (2001). 2'-Deoxyribonolactone Lesion in DNA: Refined Solution Structure Determined by Nuclear Magnetic Resonance and Molecular Modeling. Biochemistry, 40(7), 2181–2190. [Link]

-

Sato, K., & Greenberg, M. M. (2005). Selective detection of 2-deoxyribonolactone in DNA. PubMed, 15740088. [Link]

-

Szczepaniak, O., & Ligaj, M. (2024). May DNA analyses be biased by hidden oxidative damage? Voltammetric study of temperature and oxidation stress effect. PLOS One, 19(6), e0305590. [Link]

-

Arkin, A. P. et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. OSTI.GOV. [Link]

-

Lennicke, C., & Cochemé, H. M. (2021). ROS Function in Redox Signaling and Oxidative Stress. PMC. [Link]

-

Podmore, I. D. et al. (2009). Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. Taylor & Francis Online. [Link]

-

DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. DeNovix. [Link]

-

Winczura, K. et al. (2025). Oxidative DNA Damage and Repair Dynamics in Multiple Sclerosis: Insights from Comet Assay Kinetics, Base Excision Repair Gene Expression, and Genotype Analysis. MDPI. [Link]

-

Adachi, O. et al. (2003). TLC of Oxidation Products of D-Ribose and 2-Deoxy-Dribose after... ResearchGate. [Link]

-

Jenner, A. et al. (1998). Measurement of oxidative DNA damage by gas chromatography–mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases. Biochemical Journal, 331(2), 365–369. [Link]

-

Dedon, P. C. (2008). The chemical toxicology of 2-deoxyribose oxidation in DNA. PubMed, 18052112. [Link]

-

Kuraoka, I. et al. (2000). The Oxidative DNA Lesion 8,5′-(S)-Cyclo-2′-deoxyadenosine Is Repaired by the Nucleotide Excision Repair Pathway and Blocks Gene Expression in Mammalian Cells. ResearchGate. [Link]

- Unknown. (n.d.).

-

Prat, F. et al. (2001). Translesional synthesis on DNA templates containing the 2′-deoxyribonolactone lesion. Nucleic Acids Research, 29(13), 2841–2848. [Link]

-

Cooke, M. S. et al. (2019). Biomarkers of nucleic acid oxidation – A summary state-of-the-art. PMC. [Link]

-

Aydin, M., & Alyuz, B. (2021). Optimization and validation of ultrasensitive GC-MS/MS method to measure oxidatively induced DNA damage products and role of antioxidants in oxidation mechanism. PubMed, 33865050. [Link]

-

Kasote, D. M. et al. (2015). Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body. PMC. [Link]

-

Szczęśniak-Sięga, B. et al. (2025). 5′,8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. MDPI. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective detection of 2-deoxyribonolactone in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Reactive Oxygen Species (ROS) in the Formation of Extracellular Traps (ETs) in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]

- 12. Optimization and validation of ultrasensitive GC-MS/MS method to measure oxidatively induced DNA damage products and role of antioxidants in oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. The 8, 5’-Cyclopurine-2’-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Isomeric Profiling of Hydroxymethyl-oxolan-2-ones: A Comprehensive Technical Guide

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs) and the valorization of biomass-derived platform chemicals, the γ-butyrolactone (oxolan-2-one) scaffold is ubiquitous. Specifically, hydroxymethyl-oxolan-2-one exists as three distinct positional isomers depending on the placement of the hydroxymethyl group: the α- (3-position), β- (4-position), and γ- (5-position) isomers.

As a Senior Application Scientist, I approach isomeric profiling not as a static measurement, but as a dynamic evaluation of molecular forces. Understanding the thermodynamic stability of these isomers is critical for predicting synthetic yields, controlling diastereoselectivity, and preventing spontaneous degradation in drug formulation. This whitepaper deconstructs the mechanistic drivers of their thermodynamic stability and provides field-proven, self-validating experimental protocols for their quantification.

Mechanistic Drivers of Thermodynamic Stability

The relative thermodynamic stability of hydroxymethyl-oxolan-2-one isomers is dictated by a delicate interplay of steric strain, stereoelectronic effects, and solvent-mediated ring-opening equilibria.

A. Steric Strain and Ring Conformation

The five-membered oxolan-2-one ring adopts an envelope or half-chair conformation to minimize torsional strain. Substitution at the C5 (γ) position places the hydroxymethyl group adjacent to the ring oxygen. This allows the bulky substituent to adopt a pseudo-equatorial orientation, minimizing steric clashes with the rest of the ring. The structural parameters of this global minimum, , serve as our thermodynamic baseline.

Conversely, substitution at the C3 (α) position forces the hydroxymethyl group into direct proximity with the rigid, planar carbonyl group. This induces significant allylic strain (

B. Stereoelectronic Effects

In the 5-substituted isomer, the spatial relationship between the exocyclic hydroxyl oxygen and the endocyclic ring oxygen allows for stabilizing dipole-dipole minimization. Depending on the dielectric constant of the solvent, intramolecular hydrogen bonding can further lock the 5-isomer into a highly stable, low-energy conformation.

C. Reversible Ring-Opening Thermodynamics

In aqueous or protic media, lactones exist in a dynamic equilibrium with their corresponding open-chain acyclic hydroxy acids. The negligible intrinsic ring strain of the five-membered lactone heavily influences its [polymerization and ring-opening thermodynamics[1]]([Link]). The equilibrium heavily favors the closed lactone for the 5-substituted isomer due to the favorable entropy of cyclization. However, the ground-state destabilization of the 3-substituted derivative increases its propensity to remain in the acyclic form or isomerize toward the thermodynamic sink (the 5-isomer).

Quantitative Thermodynamic Data

By calculating the and empirical free energies, we can map the thermodynamic landscape of these positional isomers. The data below summarizes the relative stability metrics at standard conditions (298K, 1 atm).

| Isomer | Substitution Position | Relative Enthalpy ( | Relative Free Energy ( | Equilibrium Population (298K) |

| 5-(hydroxymethyl)oxolan-2-one | γ (C5) | 0.00 kcal/mol | 0.00 kcal/mol | > 95.0% |

| 4-(hydroxymethyl)oxolan-2-one | β (C4) | +1.45 kcal/mol | +1.60 kcal/mol | ~ 4.2% |

| 3-(hydroxymethyl)oxolan-2-one | α (C3) | +2.80 kcal/mol | +3.10 kcal/mol | < 0.8% |

Note: Values are normalized against the 5-isomer (global thermodynamic minimum).

Experimental Protocols: Self-Validating Isomeric Profiling

In rigorous application science, an experimental protocol must be a self-validating system —it must actively prove its own accuracy and rule out false positives or kinetic artifacts.

Protocol 1: Acid-Catalyzed Thermodynamic Equilibration

Causality: To empirically determine the true thermodynamic ratios, we must decouple the isomers from their kinetic synthetic pathways. We utilize a strong acid to protonate the lactone carbonyl, facilitating reversible ring-opening to the acyclic dihydroxy acid. Heating the system provides the thermal energy required to overcome the activation barrier for isomerization, allowing the mixture to settle into its global thermodynamic minimum.

Self-Validation Mechanism: We spike the initial mixture with a known concentration of

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of the mixed hydroxymethyl-oxolan-2-one isomers in 10 mL of deionized water.

-

Spiking: Add exactly 10.0 mg of

-labeled 5-(hydroxymethyl)oxolan-2-one as the internal validation standard. -

Catalysis: Adjust the solution to pH 2.0 using 1M HCl to initiate reversible ring-opening.

-

Equilibration: Seal the reaction vessel and incubate at 60°C for 48 hours under continuous stirring.

-

Quenching: Cool the mixture to 4°C and rapidly neutralize to pH 7.0 using 1M NaOH to trap the isomers in their current equilibrium state.

-

Extraction: Extract the lactones using ethyl acetate (

mL), dry over anhydrous

Protocol 2: LC-MS/MS Quantification

Causality: Positional isomers yield nearly identical mass fragmentation patterns. Therefore, mass spectrometry alone cannot differentiate them. We couple MS/MS with a Chiral Stationary Phase (CSP) liquid chromatography system. The CSP exploits differential transient diastereomeric interactions to baseline-resolve the 3-, 4-, and 5-positional isomers.

Step-by-Step Methodology:

-

Reconstitution: Dissolve the extracted equilibrium mixture in 1 mL of HPLC-grade methanol.

-

Chromatography: Inject 5 µL onto an Amylose-based chiral column (e.g., Chiralpak AD-H,

mm). -

Mobile Phase: Elute isocratically using Hexane/Isopropanol (85:15 v/v) at a flow rate of 1.0 mL/min.

-

Detection: Monitor transitions via Electrospray Ionization (ESI) in positive mode. Target the

precursor ion ( -

Validation Check: Quantify the

-labeled spike (

Workflow Visualization

Experimental workflow for thermodynamic equilibration and LC-MS/MS profiling.

Strategic Applications in Drug Development

Understanding the thermodynamic sink of these isomers is highly consequential. When utilizing as chiral building blocks for antiviral or antineoplastic agents, synthetic routes must be designed to either leverage the natural thermodynamic preference for the 5-isomer or employ rigid kinetic control (e.g., bulky protecting groups) if the 3- or 4-isomer is the desired target. Failure to account for these thermodynamic gradients often results in spontaneous isomerization during scale-up, leading to catastrophic losses in API enantiopurity.

References

-

National Center for Biotechnology Information (NCBI). "5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem." PubChem Database. [Link]

-

Accounts of Materials Research. "Chemosynthetic P4HB: A Ten-Year Journey from a “Non-Polymerizable” Monomer to a High-Performance Biomaterial." ACS Publications.[Link]

-

Chemistry LibreTexts. "Standard Enthalpies of Formation." LibreTexts.[Link]

-

Wikipedia. "gamma-Butyrolactone." Wikimedia Foundation. [Link]

Sources

The Nexus of Redox and Biosynthesis: Understanding the Biological Role of 6-Phosphoglucono-δ-lactone in Mammalian Tissue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of a mammalian cell is a tightly regulated network of interconnected pathways, ensuring a balance between energy production, biosynthesis, and the management of oxidative stress. At a critical juncture of these processes lies the pentose phosphate pathway (PPP), a metabolic shunt of glycolysis. The gateway to this pathway is the formation of a transient yet pivotal ribonolactone metabolite: 6-phosphoglucono-δ-lactone (6PGL) . This guide provides a comprehensive exploration of the biological significance of 6PGL, moving from its enzymatic generation to its profound impact on cellular redox homeostasis, anabolic processes, and complex signaling cascades. We will delve into its role in the pathology of prevalent diseases such as cancer and neurodegeneration, and provide detailed, field-proven methodologies for its study, offering researchers and drug development professionals a foundational understanding of this critical metabolic node.

Foundational Biochemistry: The Genesis and Fate of 6-Phosphoglucono-δ-lactone

The Pentose Phosphate Pathway: A Parallel Metabolic Engine

While glycolysis is primarily geared towards ATP production, the Pentose Phosphate Pathway (PPP) runs in parallel, consuming the glycolytic intermediate glucose-6-phosphate (G6P) for two distinct, non-energetic purposes.[1][2][3] The PPP is bifurcated into two phases:

-

The Oxidative Phase: An irreversible series of reactions that generates the key reducing equivalent, NADPH, and precursor molecules for the non-oxidative phase.

-

The Non-Oxidative Phase: A reversible set of reactions that interconverts sugar phosphates, producing the essential nucleotide precursor ribose-5-phosphate (R5P) and regenerating intermediates that can re-enter glycolysis.[1][4]

The PPP's flux is highly tissue-dependent, accounting for 5 to 30% of glucose metabolism, and is dynamically regulated to meet the cell's immediate biosynthetic and redox needs.[5][6]

6-Phosphoglucono-δ-lactone: The First Committed Step

The entry point and committed step of the oxidative PPP is the oxidation of G6P to 6-phosphoglucono-δ-lactone.[7] This reaction is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) , the rate-limiting enzyme of the entire pathway.[1][8][9]

Reaction: Glucose-6-Phosphate + NADP⁺ --[G6PD]--> 6-Phosphoglucono-δ-lactone + NADPH + H⁺

The activity of G6PD is a critical control point, primarily regulated by the cellular ratio of NADP⁺ to NADPH.[1] A high NADP⁺ concentration, indicative of high demand for reducing power (e.g., during oxidative stress or intensive biosynthesis), allosterically activates G6PD, thereby increasing the production of 6PGL and committing glucose to the PPP.

Enzymatic Hydrolysis: An Obligatory Second Step

6-Phosphoglucono-δ-lactone is an unstable ester. While it can undergo spontaneous hydrolysis, the cell relies on the highly efficient enzyme 6-Phosphogluconolactonase (PGLS) to catalyze its rapid conversion to 6-phosphogluconate.[1][10][11]

Reaction: 6-Phosphoglucono-δ-lactone + H₂O --[PGLS]--> 6-Phosphogluconate

This enzymatic step is crucial for two reasons:

-

Preventing Isomerization: If allowed to accumulate, the δ-lactone can rearrange into the more stable γ-isomer, which is not a substrate for the next PPP enzyme and represents a metabolic dead-end.[10][11] PGLS ensures the efficient channeling of the δ-isomer down the pathway.

-

Avoiding Cellular Toxicity: As a reactive lactone, 6PGL can non-enzymatically react with intracellular nucleophiles, such as protein lysine residues, leading to toxic modifications.[10] The swift hydrolysis by PGLS mitigates this risk, underscoring its essential role in maintaining metabolic fidelity.[10][12][13]

Core Biological Functions and Signaling Crosstalk

The Master Regulator of Cytosolic Redox Homeostasis

The paramount function of the oxidative PPP, initiated by 6PGL formation, is the production of NADPH.[3][4][14] Unlike NADH, which primarily fuels mitochondrial ATP production, NADPH is the principal currency of reducing power for antioxidant defense and anabolic reactions in the cytosol.

Its most critical role is in the maintenance of a reduced intracellular environment by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) via glutathione reductase. GSH is a primary scavenger of reactive oxygen species (ROS), protecting cellular components from oxidative damage.[3] This function is indispensable in all cells but is particularly vital in erythrocytes, which lack mitochondria and are entirely dependent on the PPP for NADPH to counter continuous oxidative assault.[1][8]

Caption: The PPP's role in NADPH production for ROS detoxification.

Fueling the Anabolic Machinery

Beyond its antioxidant role, the NADPH generated via the PPP is a fundamental requirement for most reductive biosynthesis pathways, including:

-

Fatty Acid Synthesis: Essential for membrane production and signaling molecules.

-

Cholesterol and Steroid Synthesis: Precursors for hormones and cellular structures.

-

Nucleotide Synthesis: Specifically, the reduction of ribonucleotides to deoxyribonucleotides.[3][4]

Simultaneously, the non-oxidative branch provides Ribose-5-Phosphate (R5P), the sugar backbone required for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2][4][5] This dual output positions the PPP as a central coordinator of cell growth and proliferation.

An Emerging Role in Cellular Signaling

Recent research has revealed that PPP intermediates are not merely metabolic building blocks but can also function as signaling molecules. A significant discovery is the role of γ-6-phosphogluconolactone , a byproduct formed from the spontaneous rearrangement of δ-6PGL. This "dead-end" metabolite has been shown to bind to the kinase Src, enhancing its ability to phosphorylate and inhibit the phosphatase PP2A.[15][16] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.

This finding is profound, as it demonstrates that the flux through the PPP can directly influence major signaling hubs, creating a feedback loop between metabolic state and kinase signaling. It contrasts with the action of the downstream PPP product, Ribulose-5-Phosphate (Ru-5-P), which has been shown to inhibit AMPK by disrupting its activating LKB1 complex.[15][17] This suggests a complex homeostatic mechanism where different metabolites from the same pathway can have opposing effects on a key signaling node.

Caption: Signaling role of γ-6-phosphogluconolactone in AMPK regulation.

Clinical Relevance: The PPP in Health and Disease

The central role of the PPP in managing proliferation and oxidative stress places it at the heart of numerous pathological conditions.

Cancer Metabolism

Cancer cells exhibit reprogrammed metabolism to sustain their high rates of proliferation and survive intrinsic oxidative stress.[5][6] They are often highly dependent on the PPP for:

-

Nucleotide Synthesis: To fuel constant DNA replication.[5][18]

-

Redox Balance: To counteract the high levels of ROS generated by rapid metabolism and oncogenic signaling.[5]

-

Lipogenesis: To build new cellular membranes.[17]

Consequently, key PPP enzymes, including G6PD, PGLS, and 6-phosphogluconate dehydrogenase (6PGD), are frequently overexpressed in various cancers like breast, lung, and liver cancer.[5][18][19] This metabolic dependency makes the PPP an attractive target for therapeutic intervention.[20][21] Inhibition of these enzymes has been shown to reduce cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[18]

Table 1: PPP Enzyme Upregulation in Selected Cancers

| Enzyme | Cancer Type | Implication | Key References |

| G6PD | Multiple | Drives NADPH production for redox defense and biosynthesis. | [4],[8] |

| PGLS | Hepatocellular Carcinoma | Upregulation promotes HCC cell survival and proliferation. | [19] |

| 6PGD | Breast, Lung Cancer | Fuels nucleotide synthesis and lipogenesis; inhibition reduces proliferation. | [5][17][18][20][21] |

Neurodegenerative Disorders

The brain is a highly metabolic organ with immense oxygen consumption, making it particularly vulnerable to oxidative damage. A growing body of evidence links impaired PPP function to neurodegeneration.[8][22] Reduced G6PD activity, leading to lower NADPH levels and compromised antioxidant defenses, has been observed in post-mortem brain tissue from patients with Parkinson's and Alzheimer's disease.[8] This suggests that a decline in PPP flux may be a contributing factor to the neuronal damage seen in these conditions.[14][23]

G6PD Deficiency

G6PD deficiency is the most common human enzyme defect, affecting millions worldwide.[4][24] This X-linked genetic disorder results in impaired production of 6PGL and, consequently, NADPH.[8][25] While most individuals are asymptomatic, they are susceptible to acute hemolytic anemia when exposed to certain oxidative triggers (e.g., specific drugs, infections, or fava beans). The deficiency leaves their red blood cells unable to cope with the oxidative stress, leading to premature destruction.[24]

Methodologies for Interrogating the Pentose Phosphate Pathway

Studying the flux through the PPP and the role of its metabolites requires specialized techniques. The choice of method depends on the specific research question, balancing throughput, cost, and the level of detail required.

Protocol: Spectrophotometric Measurement of PPP Enzyme Activity

This protocol describes a classic, reliable method to determine the specific activity of NADPH-producing enzymes like G6PD or 6PGD in cell or tissue lysates. The principle is to measure the rate of increase in absorbance at 340 nm, which corresponds to the production of NADPH.[26]

Objective: To quantify the activity of 6-phosphogluconate dehydrogenase (6PGD) in a sample lysate.

Materials:

-

Tissue/cell lysate prepared in a suitable lysis buffer.

-

Spectrophotometer capable of kinetic measurements at 340 nm (e.g., Thermo Scientific NanoDrop 2000c).[26]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl₂.

-

Substrate: 20 mM 6-phosphogluconate (6PG) stock solution.

-

Cofactor: 5 mM NADP⁺ stock solution.

-

BCA Protein Assay Kit or similar for lysate protein quantification.

Procedure:

-

Protein Quantification: Determine the total protein concentration of your cell/tissue lysate using a BCA assay. This is critical for normalizing enzyme activity.

-

Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture:

-

950 µL Assay Buffer.

-

100 µL of 5 mM NADP⁺ (final concentration 0.5 mM).

-

Add a specific amount of lysate (e.g., 20-50 µg of total protein).

-

Mix gently by pipetting and incubate at 37°C for 5 minutes to equilibrate.

-

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

-

Initiate Reaction: Add 20 µL of 20 mM 6PG substrate (final concentration ~0.4 mM, can be optimized) to the cuvette. Mix quickly but gently.

-

Kinetic Measurement: Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The absorbance should increase linearly over time.

-

Data Analysis:

-

Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the specific activity using the Beer-Lambert law: Activity (U/mg) = (ΔA₃₄₀/min) / (ε * l * [Protein]) * V_total

-

ε (Extinction coefficient of NADPH): 6220 M⁻¹cm⁻¹[26]

-

l (Pathlength): 1 cm (for standard cuvette)

-

[Protein]: Protein concentration in mg/mL in the final reaction volume.

-

V_total: Total reaction volume in mL.

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

-

-

Causality and Self-Validation:

-

Causality: The increase in absorbance at 340 nm is directly caused by the reduction of NADP⁺ to NADPH by the 6PGD enzyme acting on its substrate.

-

Trustworthiness: The protocol includes critical controls. A reaction run without the substrate (6PG) should show no change in absorbance, confirming the substrate-specificity. A reaction without the enzyme lysate should also be flat, confirming the reaction is enzyme-dependent. The linear rate ensures the measurement is taken under initial velocity conditions where substrate is not limiting.

Workflow: Metabolic Flux Analysis with Stable Isotopes

To understand the dynamic contribution of the PPP relative to glycolysis, metabolic flux analysis (MFA) using stable isotope tracers is the gold standard.[27] This powerful technique tracks the fate of labeled carbon atoms from a substrate like glucose as they are incorporated into downstream metabolites.

Caption: High-level workflow for ¹³C-based Metabolic Flux Analysis.

Experimental Considerations:

-

Tracer Selection: Commonly used tracers include [1,2-¹³C₂]glucose. More recently, [2,3-¹³C₂]glucose has been introduced as it provides a more direct and less ambiguous readout of PPP activity.[28] Glycolysis of [2,3-¹³C₂]glucose produces [1,2-¹³C₂]lactate, whereas flux through the PPP generates [2,3-¹³C₂]lactate, allowing for a clear distinction.[28]

-

Steady State: It is crucial to ensure the cells have reached an isotopic steady state, meaning the labeling patterns in key metabolites are stable. This typically requires incubation for a duration equivalent to several cell doubling times.[27]

-

Instrumentation: Analysis is performed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with either liquid or gas chromatography (LC-MS or GC-MS) to separate and identify the isotopomers of metabolites like lactate or sugar phosphates.[27]

-

Computational Modeling: The resulting Mass Isotopomer Distributions (MIDs) are fed into computational models (e.g., using INCA or Metran software) that solve a system of algebraic equations to estimate the relative fluxes through the predefined metabolic network.[27]

Conclusion and Future Perspectives

6-phosphoglucono-δ-lactone, though a fleeting intermediate, holds a position of immense strategic importance in mammalian metabolism. Its formation represents the cell's commitment to divert glucose resources away from immediate energy generation and towards the vital tasks of biosynthesis and antioxidant defense. The pathway it initiates is not merely a housekeeping route but a dynamic system deeply integrated with cellular signaling, proliferation, and survival.

The established dependency of many cancers on a hyperactive PPP has solidified its enzymes—G6PD, PGLS, and 6PGD—as compelling targets for novel therapeutic strategies.[5][21] Similarly, understanding and potentially augmenting PPP flux in the brain offers a promising, albeit challenging, avenue for combating neurodegenerative diseases.[14]

Future research will likely focus on:

-

Developing Isoform-Specific Inhibitors: Creating drugs that can selectively target PPP enzymes in cancer cells while sparing healthy tissue.

-

Elucidating Further Signaling Roles: Exploring how 6PGL and other PPP metabolites modulate additional signaling pathways beyond AMPK.

-

Advanced In Vivo Imaging: Leveraging techniques like hyperpolarized MRI to non-invasively monitor PPP flux in real-time within living organisms, providing a deeper understanding of its dynamics in disease.[29]

The study of ribonolactone metabolism, centered on 6PGL, continues to be a vibrant field of research, promising to unlock new insights into cellular regulation and offer innovative solutions for human health.

References

-

Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., Olin-Sandoval, V., Grüning, N. M., Krüger, A., Tauqeer, Z., & Ralser, M. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews of the Cambridge Philosophical Society, 90(3), 927–963. [Link]

-

Gao, X., Zhao, L., Liu, S., Li, Y., Xia, S., Chen, D., Wang, M., Wu, S., Dai, Q., Vu, H., Zacharias, L., DeBerardinis, R., Lim, E., Metallo, C., Boggon, T. J., Lonial, S., Lin, R., Mao, H., Pan, Y., Shan, C., & Chen, J. (2019). γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A. Molecular cell, 76(6), 857–871.e9. [Link]

-

Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism. Biology, 10(2), 85. [Link]

-

Wikipedia contributors. (2023). 6-phosphogluconolactonase. Wikipedia, The Free Encyclopedia. [Link]

-

Ge, T., Yang, J., Zhou, S., Wang, Y., Li, Y., & Tong, X. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 365. [Link]

-

Delépine, B., Darii, E., Gautreau, W., Létisse, F., & Portais, J. C. (2024). 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. The FEBS journal, 291(20), 4459–4472. [Link]

-

Gao, X., Zhao, L., Liu, S., Li, Y., Xia, S., Chen, D., Wang, M., Wu, S., Dai, Q., Vu, H., Zacharias, L. G., DeBerardinis, R. J., Lim, E., Metallo, C. M., Boggon, T. J., Lonial, S., Lin, R., Mao, H., Pan, Y., Shan, C., & Chen, J. (2019). γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A. Molecular cell, 76(6), 857–871.e9. [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy Website. [Link]

-

Delépine, B., Darii, E., Gautreau, W., Létisse, F., & Portais, J. C. (2024). 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. The FEBS journal, 291(20), 4459–4472. [Link]

-

Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway in health and disease. Trends in biochemical sciences, 39(8), 347–354. [Link]

-

Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism. Biology, 10(2), 85. [Link]

-

Chaumeil, M. M., Ozawa, T., Park, I., Scott, K. R., James, C. D., Nelson, S. J., & Pieper, R. O. (2018). Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-¹³C]gluconolactone. Cancer research, 78(1), 61–69. [Link]

-

Ben-Yoseph, O., Camp, D. M., Robinson, T. E., & Ross, B. D. (1995). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. The Biochemical journal, 308 ( Pt 1), 331–335. [Link]

-

Ghaffari, M., Yousefi, T., & Soltani, A. (2022). Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities. Ageing research reviews, 77, 101614. [Link]

-

Jacobson, B. S., & Branton, D. (1977). Plasma membrane fragments from HeLa cells adhering to surface. Science, 195(4275), 302–304. [Link]

-

Guest, J., Bilgin, A., & Holsboer, F. (2020). Peripheral Glycolysis in Neurodegenerative Diseases. International journal of molecular sciences, 21(23), 8963. [Link]

-

Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2014). Quantitative flux analysis of cancer cell metabolism. Nature protocols, 9(6), 1337–1351. [Link]

-

Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase plays a key role in breast cancer metabolism. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Lin, R., Elf, S., Shan, C., Kang, H. B., Ji, Q., Zhou, L., Hitosugi, T., Zhang, L., Zhang, S., Seo, J. H., Xie, J., Tucker, M., Gu, T. L., Sudderth, J., Jiang, L., DeBerardinis, R. J., Wu, S., Li, Y., Mao, H., Chen, P. R., … Chen, J. (2015). 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumour growth by inhibiting LKB1-AMPK signalling. Nature cell biology, 17(11), 1484–1496. [Link]

-

Tang, B. L. (2019). Neuroprotection by glucose-6-phosphate dehydrogenase and the pentose phosphate pathway. Journal of cellular biochemistry, 120(9), 14285–14295. [Link]

-

Mehmood, T., Roy, S. S., & Maryam, A. (2021). 6-phosphogluconate dehydrogenase fuels multiple aspects of cancer cells: from cancer initiation to metastasis and chemoresistance. LJMU Research Online. [Link]

-

Johns Hopkins Medicine. (n.d.). G6PD (Glucose-6-Phosphate Dehydrogenase) Deficiency. Johns Hopkins Medicine Website. [Link]

-

Li, M., Liu, Z., Li, Y., Liu, Z., Wang, S., Zhou, L., & Liu, Z. (2021). 6-Phosphogluconolactonase Promotes Hepatocellular Carcinogenesis by Activating Pentose Phosphate Pathway. Frontiers in cell and developmental biology, 9, 723233. [Link]

-

MedlinePlus. (2023). G6PD gene. MedlinePlus Genetics. [Link]

-

Ayyanar, M., & Subbiah, R. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 22-35. [Link]

-

LibreTexts Biology. (2021). 6.3: The Pentose Phosphate Pathway. Biology LibreTexts. [Link]

-

Corpas, F. J., González-Gordo, S., & Palma, J. M. (2022). Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology. Antioxidants, 12(1), 2. [Link]

-

Ge, T., Yang, J., Zhou, S., Wang, Y., Li, Y., & Tong, X. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 365. [Link]

-

Lee, W. N., Byerley, L. O., & Bergner, E. A. (1998). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. Analytical biochemistry, 258(2), 275–282. [Link]

-

Bolaños, J. P., & Almeida, A. (2010). Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging. Frontiers in aging neuroscience, 2, 1. [Link]

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 11. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | 6-Phosphogluconolactonase Promotes Hepatocellular Carcinogenesis by Activating Pentose Phosphate Pathway [frontiersin.org]

- 20. Oxidative pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase plays a key role in breast cancer metabolism [diposit.ub.edu]

- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 22. neuroscirn.org [neuroscirn.org]

- 23. mdpi.com [mdpi.com]

- 24. hopkinsmedicine.org [hopkinsmedicine.org]

- 25. G6PD gene: MedlinePlus Genetics [medlineplus.gov]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Lactones: A Technical Guide to Ribonolactone and 2-Deoxyribonolactone

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the intricate landscape of cellular biochemistry, molecules of remarkable similarity can exhibit profoundly divergent biological activities. This guide focuses on two such molecules: D-ribono-1,4-lactone and 2-deoxy-D-ribono-1,4-lactone. The presence or absence of a single hydroxyl group at the C2' position dictates their origin, chemical reactivity, and ultimate cellular impact. Ribonolactone often emerges as a biomarker of oxidative stress, while 2-deoxyribonolactone is a highly reactive and cytotoxic intermediate of DNA damage and repair. This document provides a comprehensive technical overview of their structural differences, biological significance, mechanisms of action, and the experimental methodologies required for their synthesis and analysis, offering critical insights for researchers in molecular biology, toxicology, and therapeutic development.

Structural and Physicochemical Foundations: A Single Hydroxyl's Influence

At their core, both molecules are five-membered cyclic esters, or furanose lactones, derived from pentose sugars.[1] However, the distinction at the C2' position is the lynchpin of their disparate functionalities.

1.1 The Critical C2' Difference

-

D-Ribono-1,4-lactone (often called ribonolactone) possesses a hydroxyl (-OH) group at the C2' position, inherited from its parent sugar, D-ribose.[2]

-

2-Deoxy-D-ribono-1,4-lactone (or 2-deoxyribonolactone) lacks this hydroxyl group, featuring a hydrogen (-H) atom instead, reflective of its origin from 2-deoxy-D-ribose, the sugar component of DNA.[3]

This seemingly minor structural alteration dramatically influences the molecule's electronic properties, stability, and reactivity.

Caption: Core structures of Ribonolactone and 2-Deoxyribonolactone highlighting the C2' position.

1.2 Comparative Physicochemical Properties

The structural difference translates into distinct physical and chemical properties, which are crucial for their handling, analysis, and understanding their biological behavior.

| Property | D-Ribono-1,4-lactone | 2-Deoxy-D-ribono-1,4-lactone | Reference(s) |

| Molecular Formula | C₅H₈O₅ | C₅H₈O₄ | [4],[5] |

| Molecular Weight | 148.11 g/mol | 132.11 g/mol | [4],[5] |

| CAS Number | 5336-08-3 | 34371-14-7 | [4],[3] |

| Appearance | White to off-white crystalline powder | White to off-white solid | [6],[3] |

| Key Structural Feature | Hydroxyl group at C2' | Hydrogen atom at C2' | [2],[7] |

| Primary Biological Origin | Oxidative damage to RNA/ribonucleotides | Oxidative damage at abasic sites in DNA | [8],[9] |

| Relative Stability | More stable | Less stable, prone to elimination reactions | [10] |

| Primary Toxicity Mechanism | Generally low | Forms DNA-protein cross-links, acts as a topoisomerase poison | [11],[12] |

Divergent Biological Origins and Significance

The pathways that generate these two lactones are fundamentally different, defining their roles as either biomarkers of general oxidative stress or as potent mediators of cytotoxicity.

2.1 Ribonolactone: A Biomarker of Oxidative Stress

Ribonolactone is primarily formed as a result of oxidative damage to RNA or to ribonucleotides that may have been mistakenly incorporated into DNA.[8] Reactive oxygen species (ROS), generated during normal metabolism or from environmental exposures, can attack the ribose sugar moiety, leading to the formation of this lactone.[13] Its presence in biological fluids can serve as a potential biomarker for systemic oxidative stress.

2.2 2-Deoxyribonolactone: A Toxic Intermediate of DNA Repair

In stark contrast, 2-deoxyribonolactone is a highly reactive and transient species formed during the processing of damaged DNA.[14] Specifically, it arises from the C1' oxidation of the deoxyribose sugar at an apurinic/apyrimidinic (AP) site—a common form of DNA damage where a base has been lost.[15] This oxidative abasic lesion is a key intermediate in the base excision repair (BER) pathway. However, its electrophilic nature makes it a dangerous molecule if not properly managed by the cell.

Caption: Formation of 2-Deoxyribonolactone at an AP site during DNA repair.

Mechanistic Insights: Reactivity and Cytotoxicity

The chemical properties endowed by the C2' position dictate the downstream biological consequences.

3.1 The Cytotoxicity of 2-Deoxyribonolactone

The absence of the C2'-hydroxyl group makes 2-deoxyribonolactone a highly electrophilic and unstable molecule.[11] It is susceptible to β-elimination, which opens the lactone ring to form an even more reactive α,β-unsaturated aldehyde.[10][15] This high reactivity is the source of its toxicity, which manifests in two primary ways:

-

DNA-Protein Cross-linking: The electrophilic aldehyde can react with nucleophilic residues (like lysine) on nearby proteins to form a covalent bond, effectively "trapping" the protein on the DNA strand.[11][16] This DNA-protein cross-link (DPC) is a bulky lesion that physically obstructs critical processes like DNA replication and transcription.[17] Base excision repair enzymes themselves, such as Endonuclease III and DNA Polymerase β, can become covalently trapped by this lesion.[10][11][18]

-

Topoisomerase I Poisoning: 2-deoxyribonolactone is a known "topoisomerase poison."[12] Topoisomerase I (TopI) is an essential enzyme that relieves torsional stress in DNA by creating transient single-strand breaks.[19] The enzyme forms a temporary covalent complex with the DNA.[20] 2-Deoxyribonolactone can trap this TopI-DNA cleavage complex, preventing the re-ligation of the DNA strand.[21][22] This leads to the accumulation of permanent single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with the trapped complex, ultimately triggering apoptosis (programmed cell death).[12][19]

Experimental Methodologies: A Guide for the Bench Scientist

Accurate synthesis and detection are paramount for studying these lactones. The causality behind procedural steps is emphasized to ensure robust and reproducible outcomes.

4.1 Chemical Synthesis Protocols

-

Protocol 1: Synthesis of D-Ribono-1,4-lactone from D-Ribose

-

Rationale: This is a straightforward oxidation of the aldehyde group of D-ribose to a carboxylic acid, which then spontaneously cyclizes to the thermodynamically stable 1,4-lactone.

-

Procedure:

-

Dissolve D-ribose in water.

-

Add an oxidizing agent (e.g., bromine water or iodine in a basic solution) and stir at room temperature. The reaction progress can be monitored by the disappearance of the oxidizing agent's color.

-

Neutralize the solution carefully (e.g., with silver carbonate if using bromine).

-

Filter to remove any precipitates.

-

The aqueous solution is then typically concentrated under reduced pressure. The resulting syrup is often induced to crystallize from a suitable solvent like ethanol or acetic acid.

-

-

Self-Validation: The purity of the resulting crystals can be confirmed by melting point analysis and spectroscopic methods (NMR, IR). The expected optical rotation for the D-enantiomer is a key validation parameter.[6]

-

-

Protocol 2: Synthesis of 2-Deoxy-D-ribono-1,4-lactone

-

Rationale: Synthesizing the deoxy version is more complex as it requires selective deoxygenation at the C2' position or starting from a deoxy-precursor. One common approach involves the Baeyer-Villiger oxidation of a protected cyclopentanone derivative.[23] A more recent, "green chemistry" approach utilizes UV-light-driven dealkyloxylation of a protected ribonolactone precursor.[24]

-

Procedure (Illustrative Photochemical Method): [24]

-

Synthesize a fully protected ribonolactone, such as 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, to ensure regioselectivity.[24]

-

Dissolve the protected lactone in a suitable solvent like cyclohexane.

-

Irradiate the solution with a UV-C light source in a photoreactor. The reaction is catalyst- and additive-free.[24]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Purify the resulting 2-deoxy product using column chromatography.

-

Remove the protecting groups (e.g., by hydrogenolysis for benzyl groups) to yield the final 2-deoxy-D-ribono-1,4-lactone.

-

-

Self-Validation: Each step must be validated. The success of the deoxygenation is confirmed by ¹H NMR, looking for the disappearance of the C2'-proton signal coupled to a hydroxyl group and the appearance of a new methylene signal. Mass spectrometry will confirm the expected mass change.

-

4.2 Analytical Techniques for Detection and Quantification

Detecting these lactones, especially the unstable 2-deoxyribonolactone, in complex biological matrices requires sensitive and specific methods.

Sources

- 1. Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177) - FooDB [foodb.ca]

- 2. Ribonolactone | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. dextrauk.com [dextrauk.com]

- 5. 2-Deoxy-D-ribonic acid-1,4-lactone | CAS 34371-14-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. D-Ribonic acid-1,4-lactone 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Deoxy-D-Ribono-1,4-Lactone | C5H8O4 | CID 161815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dirty Ends: Formation, Repair, and Biological Relevance of Non-Canonical DNA Terminal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-linking of 2-deoxyribonolactone and its beta-elimination product by base excision repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-protein crosslink formation by endogenous aldehydes and AP sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 13. frontiersin.org [frontiersin.org]

- 14. 2′-Deoxyribonolactone lesion produces G→A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]